

# Strychnine Synthesis: A Comparative Guide to Modern Synthetic Routes

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The total synthesis of strychnine, a complex indole alkaloid, has been a benchmark in organic chemistry for decades, inspiring the development of novel synthetic strategies and methodologies. Its intricate, heptacyclic framework, containing six contiguous stereocenters, presents a formidable challenge that has been met by numerous research groups. This guide provides a comparative analysis of key synthetic routes to strychnine, with a focus on the strategic use of akuammicine as a precursor, benchmarked against other notable modern syntheses.

## Strategic Approaches to Strychnine: A Comparison

The journey to synthesize strychnine has evolved significantly since Woodward's landmark total synthesis in 1954. Modern approaches prioritize efficiency, measured by step count (longest linear sequence) and overall yield. A key strategic decision in many syntheses is the choice of a late-stage precursor, with the Wieland-Gumlich aldehyde being a common and efficient choice for the final annulation of the seventh ring.

Professor Larry Overman's first enantioselective total synthesis of (-)-strychnine is a pivotal example of a strategy that leverages insights from the synthesis of a related alkaloid, akuammicine.<sup>[1]</sup> This approach is compared here with two other groundbreaking syntheses from the Vanderwal and MacMillan groups, which exemplify extreme brevity and organocatalytic strategies, respectively.

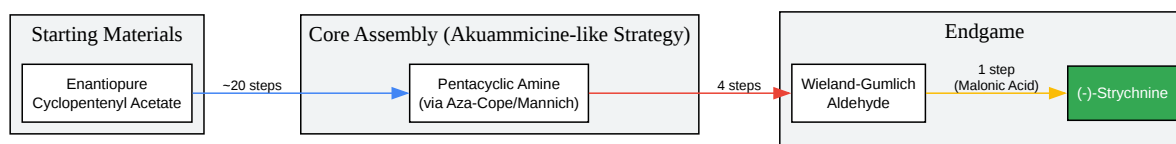
## Quantitative Performance of Selected Strychnine Syntheses

Synthetic Route	Lead Researcher(s)	Year Published	Longest Linear Sequence (LLS)	Overall Yield	Key Strategy/Reaction
Via Akuammicine Framework	Larry E. Overman	1993	24 steps	~3%	Enantioselective; Aza-Cope Rearrangement-Mannich Cyclization
Shortest Route to Date	Christopher D. Vanderwal	2011	6 steps	Not Reported in LLS	Zincke Aldehyde / Intramolecular Diels-Alder; Brook Rearrangement
Organocatalytic Approach	David W. C. MacMillan	2011	12 steps	Not Reported in LLS	Organocatalytic Enantioselective Michael Addition; Cascade Reactions
Historical Benchmark	R. B. Woodward	1954	~28 steps	~0.00006%	Landmark First Total Synthesis

## Synthetic Pathway Diagrams

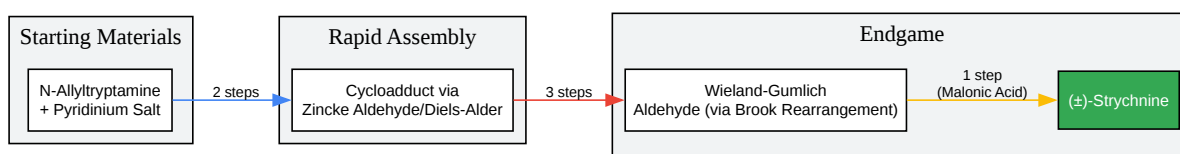
The strategic divergence of modern strychnine syntheses is best visualized through their respective pathways. The Overman synthesis builds complexity methodically, drawing from the

akuammicine playbook, while the Vanderwal synthesis achieves remarkable convergence in just six key steps.



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Caption: Overman's Enantioselective Route to Strychnine.



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Caption: Vanderwal's 6-Step Synthesis of Strychnine.

## Key Experimental Protocols

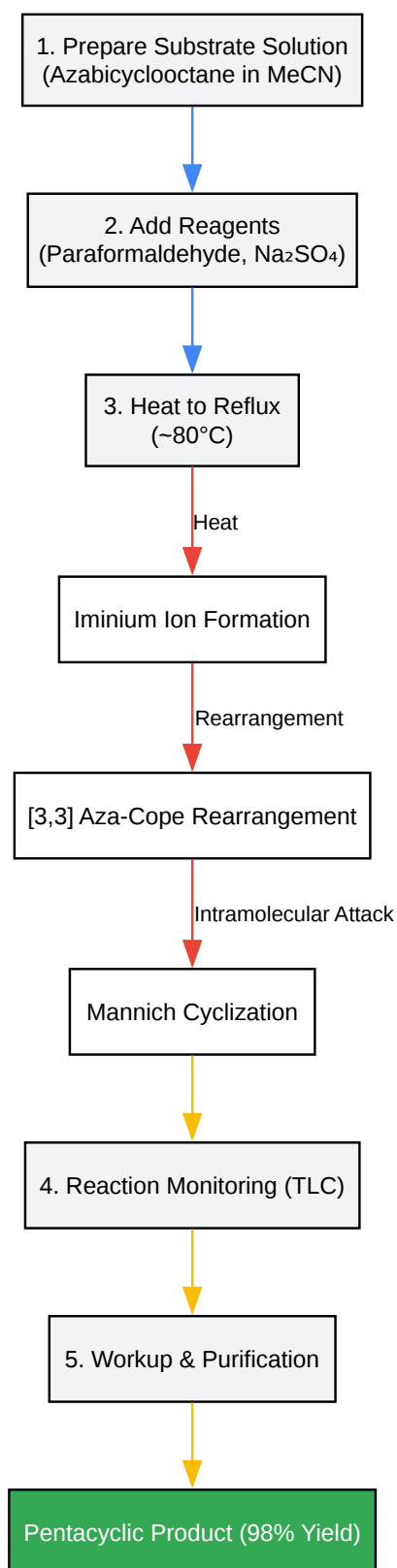
Detailed methodologies for pivotal transformations reveal the ingenuity behind each synthetic design. Below are protocols for key steps in the Overman and Vanderwal syntheses.

### Overman's Aza-Cope Rearrangement-Mannich Cyclization

This powerful cascade reaction is the centerpiece of the Overman synthesis, efficiently constructing the core pentacyclic framework of strychnine.<sup>[1][2]</sup> The reaction proceeds by generating an iminium ion from a strategically synthesized allylic amine, which then undergoes

a[3][3]-sigmatropic rearrangement (aza-Cope) followed by an intramolecular Mannich cyclization to forge the key C-C bond.

- Reaction: Tandem Cationic Aza-Cope Rearrangement–Mannich Cyclization
- Substrate: Azabicyclo[3.2.1]octane precursor
- Reagents & Conditions: Paraformaldehyde,  $\text{Na}_2\text{SO}_4$ , in refluxing acetonitrile.
- Yield: 98%
- Significance: This single, high-yielding operation constructs the complex bridged ring system of the strychnan core, demonstrating exceptional atom economy and strategic efficiency.



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Caption: Workflow for the Aza-Cope-Mannich Cascade.

## Vanderwal's Zincke Aldehyde Cycloaddition

The brevity of the Vanderwal synthesis is enabled by a powerful intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde.<sup>[3][4][5]</sup> This strategy rapidly assembles the core structure, setting three stereocenters in a single step.

- Reaction: Base-mediated Intramolecular [4+2] Diels-Alder Cycloaddition
- Substrate: Tryptamine-derived Zincke aldehyde (formed in situ)
- Reagents & Conditions: Potassium tert-butoxide (KOt-Bu) in tetrahydrofuran (THF), heated to 80 °C in a sealed tube.
- Yield: 64%
- Significance: This key cycloaddition transforms a simple, linear precursor derived from tryptamine into a complex tetracyclic core, demonstrating a highly convergent and efficient approach.<sup>[5]</sup>

## Final Conversion to Strychnine

A common feature of many modern syntheses, including those by Overman and Vanderwal, is the late-stage generation of the Wieland-Gumlich aldehyde.<sup>[1][5]</sup> The conversion of this aldehyde to strychnine is a well-established and high-yielding procedure.

- Reaction: Condensation and Cyclization
- Substrate: Wieland-Gumlich aldehyde
- Reagents & Conditions: Malonic acid, sodium acetate, acetic anhydride in acetic acid.
- Yield: ~70-80%
- Significance: The reliability of this final step allows synthetic chemists to focus the bulk of their innovation on accessing the Wieland-Gumlich aldehyde precursor efficiently.

## Conclusion

The total synthesis of strychnine continues to be a fertile ground for innovation in organic chemistry. The Overman synthesis effectively demonstrates how strategies developed for one member of an alkaloid family (akuammicine) can be powerfully leveraged for a more complex target. In contrast, the Vanderwal synthesis showcases the power of convergence, achieving the target in a record-setting six steps through the strategic use of cycloaddition chemistry. Both approaches, culminating in the formation of the Wieland-Gumlich aldehyde, highlight the maturity of the field, where efforts are now focused on maximizing elegance and efficiency in reaching key intermediates. These comparative studies provide valuable insights for professionals in drug development and chemical research, illustrating diverse strategies for the construction of complex molecular architectures.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [thieme-connect.com](https://thieme-connect.com) [[thieme-connect.com](https://thieme-connect.com)]
- 3. Total Synthesis of Strychnine by Vanderwal [[organic-chemistry.org](https://organic-chemistry.org)]
- 4. A synthesis of strychnine by a longest linear sequence of six steps - Chemical Science (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 5. A synthesis of strychnine by a longest linear sequence of six steps - Chemical Science (RSC Publishing) DOI:10.1039/C1SC00009H [[pubs.rsc.org](https://pubs.rsc.org)]
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